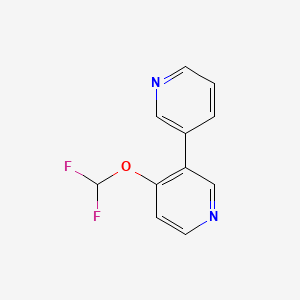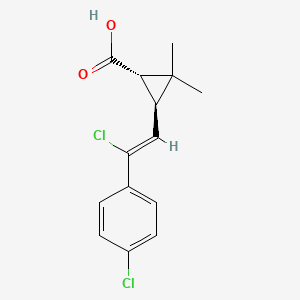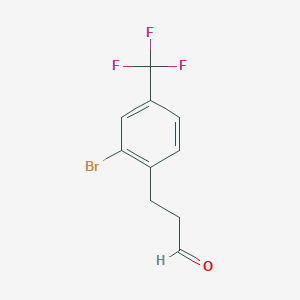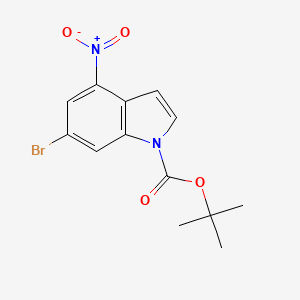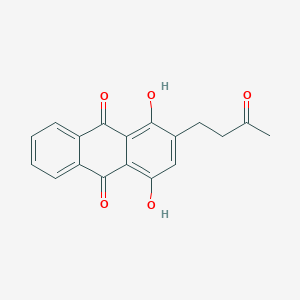
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds that are widely distributed in nature, particularly in plants They are known for their vibrant colors and have been used historically as dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation, where the anthraquinone is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature to ensure the desired substitution occurs at the correct position on the anthraquinone ring .
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide at high temperatures can yield various anthraquinone derivatives . These processes are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly substituted anthraquinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, its ability to generate reactive oxygen species can contribute to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the 3-oxobutyl group.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
2,6-Dihydroxyanthraquinone (Anthraflavic Acid): Differently substituted anthraquinone with hydroxyl groups at the 2 and 6 positions.
Uniqueness
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is unique due to the presence of the 3-oxobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
69960-30-1 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O5/c1-9(19)6-7-10-8-13(20)14-15(16(10)21)18(23)12-5-3-2-4-11(12)17(14)22/h2-5,8,20-21H,6-7H2,1H3 |
InChI Key |
WIRYNJASQBKFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


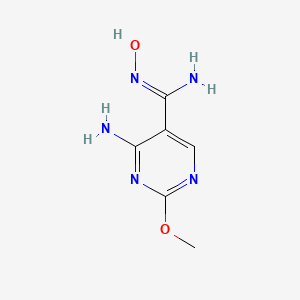
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


